6-Fluorobenzo[d]isoxazol-3-ylamine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized by various research groups, and their potential applications in treating different diseases have been explored through in vitro and in vivo studies. The unique structural features of these molecules allow for interactions with biological targets, leading to their antimicrobial, antiviral, antioxidant, and antiproliferative properties.
Derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been synthesized and evaluated for their antiviral properties. Compounds such as diethyl [(6-fluorobenzo[d]thiazol-2-ylamino)(phenyl)methyl]phosphonate have shown remarkable activities against TMV and PVY, outperforming standard antiviral drugs like Ribavirin in some cases1.
The antimicrobial potential of these derivatives has been demonstrated through in vitro studies. A series of thiourea and urea derivatives have been synthesized, showing good antibacterial and antifungal activities when compared to standard drugs2. Phosphoramidate derivatives have also been reported to exhibit significant anti-bacterial and anti-fungal activities, with molecular docking studies supporting their potential as antimicrobial drug candidates3.
The antioxidant capacity of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives has been explored, with some compounds displaying good antioxidant activity through H2O2 and DPPH methods2. This suggests their potential use in conditions where oxidative stress plays a role in the pathogenesis.
Some derivatives have been evaluated for their antiproliferative activity against cancer cells, with structural characterization and Hirshfeld surface analysis providing insights into their interactions in the solid state7. Additionally, novel derivatives have been synthesized with anticonvulsant activities, showing promise as sodium channel blockers in the treatment of epilepsy8.
The structural features of these derivatives make them suitable candidates for development as PET tracers, which could help in elucidating the functions of various biological targets, such as metabotropic glutamate receptor 1 (mGluR1) in humans9.
6-Fluorobenzo[d]isoxazol-3-ylamine can be classified as:
The synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine can be achieved through various methods, often involving the cyclization of appropriate precursors. A common synthetic route involves the following steps:
Specific reaction conditions, such as temperature, solvent choice (often polar aprotic solvents), and reaction time, significantly affect yield and purity. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.
The molecular structure of 6-Fluorobenzo[d]isoxazol-3-ylamine can be described as follows:
The spatial arrangement and electronic properties imparted by the fluorine atom contribute to its reactivity and potential interactions with biological targets.
6-Fluorobenzo[d]isoxazol-3-ylamine participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or selectivity.
The mechanism of action of 6-Fluorobenzo[d]isoxazol-3-ylamine is closely related to its interactions with specific biological targets:
Studies indicate that modifications to the structure can significantly alter binding affinity and selectivity towards various targets, making it a versatile scaffold for drug development.
The physical and chemical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine include:
These properties are essential for determining suitable formulations and delivery methods in pharmaceutical applications.
6-Fluorobenzo[d]isoxazol-3-ylamine has several scientific applications:
The compound systematically named 6-fluorobenzo[d]isoxazol-3-amine adheres to International Union of Pure and Applied Chemistry conventions for bicyclic heterocycles. The parent heterocycle, benzo[d]isoxazole, consists of a benzene ring fused to an isoxazole moiety at bonds between carbon atoms 4a-9a and 5-9b. The fluorine substituent occupies position 6 on the benzene ring, while the amino group (-NH₂) attaches to position 3 of the isoxazole ring. Its molecular formula, C₇H₅FN₂O, implies a molecular mass of 152.13 g/mol and indicates potential sites for hydrogen bonding and electrophilic substitution. Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 177995-38-9 |
Molecular Formula | C₇H₅FN₂O |
Molecular Weight | 152.13 g/mol |
SMILES | FC2=CC1=C(C(=NO1)N)C=C2 |
InChIKey | AOAYZOWGECIQOH-UHFFFAOYSA-N |
The canonical SMILES string specifies atomic connectivity: fluorine at carbon 2 of the benzene ring, fused to the isoxazole system where carbon 3 bears the amino group. The InChIKey hash facilitates unambiguous database retrieval in chemical informatics systems [2] [4].
Spectroscopic profiling provides empirical validation of molecular structure. While comprehensive experimental spectra for 6-fluorobenzo[d]isoxazol-3-ylamine are not fully detailed in the literature, inferences derive from analogous heterocyclic systems:
Though single-crystal X-ray diffraction data specifically for 6-fluorobenzo[d]isoxazol-3-ylamine is limited, structural insights emerge from closely related derivatives. For example, the bioactive analog (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone crystallizes in the monoclinic P2₁/c space group with unit cell dimensions typical of fused heterocyclic systems. Key crystallographic observations include:
Table 2: Representative Crystallographic Parameters for Analogous Compounds
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Angles (β) | ~90-122° |
Packing Efficiency | ≥ 73% |
Dominant H-bonds | C-H⋯O, C-H⋯N, C-H⋯F |
Hirshfeld Surface Analysis quantifies intermolecular contacts:
Density Functional Theory (DFT) simulations elucidate electronic properties and tautomeric equilibria. The amino group at C-3 participates in prototropic tautomerism:
Table 3: Computed Quantum Chemical Parameters (DFT-B3LYP/6-31G(d))
Property | Value/Description |
---|---|
HOMO Energy | -6.2 to -6.5 eV |
LUMO Energy | -1.8 to -2.1 eV |
Energy Gap (ΔE) | ~4.4 eV |
Electrostatic Potential | Negative potential at fluorine and isoxazole N-O; positive at N-H |
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ~4.4 eV, indicating moderate kinetic stability. The HOMO localizes over the amino group and π-system, while the LUMO encompasses the electron-deficient fluorinated ring. Molecular electrostatic potential maps corroborate nucleophilic regions near nitrogen and electrophilic zones at carbon atoms ortho to fluorine [1] [8].
This analysis synthesizes structural and computational data to establish 6-fluorobenzo[d]isoxazol-3-ylamine as a versatile heterocyclic building block with defined electronic and supramolecular properties.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: